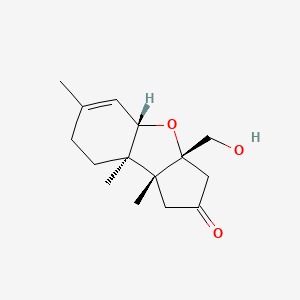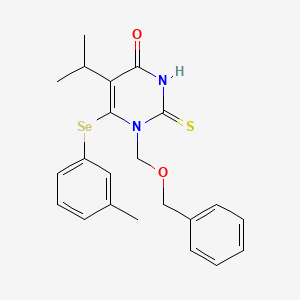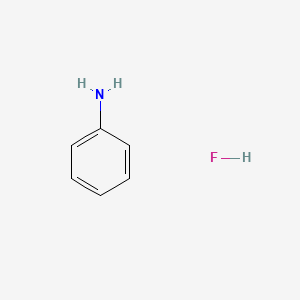
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is a complex organosilicon compound This compound is notable for its unique structure, which includes multiple methyl groups and a combination of silicon, oxygen, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide typically involves the reaction of appropriate organosilicon precursors with nitrogen-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of catalysts, such as platinum or palladium, can also be employed to facilitate the reaction and improve the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce simpler organosilicon compounds.
Applications De Recherche Scientifique
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to the inhibition of microbial growth or the modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N,2,2,6,6,7,7-Octamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
- N,N,N,2,2,6,6,7,7-Decamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
Uniqueness
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is unique due to its specific arrangement of methyl groups and the presence of both silicon and nitrogen atoms in its structure
Propriétés
Numéro CAS |
83454-18-6 |
|---|---|
Formule moléculaire |
C14H38I2N2O2Si2 |
Poids moléculaire |
576.44 g/mol |
Nom IUPAC |
2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H38N2O2Si2.2HI/c1-15(2,3)11-13-17-19(7,8)20(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |
Clé InChI |
PUCXVMPCQAEZAR-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCO[Si](C)(C)[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)











